molecular formula C17H18N2O3S B2931003 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzamide CAS No. 941886-40-4

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzamide

Katalognummer B2931003
CAS-Nummer: 941886-40-4
Molekulargewicht: 330.4
InChI-Schlüssel: PHAZXEHRHULQRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzamide, also known as ML246, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.

Wissenschaftliche Forschungsanwendungen

Imaging Tumor Proliferation

One significant application of related compounds is in the assessment of cellular proliferation in tumors using PET imaging techniques. A study by Dehdashti et al. (2013) evaluated the safety, dosimetry, and feasibility of imaging tumor proliferation with a cellular proliferative marker, demonstrating its potential in evaluating solid tumors' proliferative status. This approach could significantly aid in diagnosing and monitoring treatment responses in cancer patients, underscoring the compound's relevance in oncological research (Dehdashti et al., 2013).

Alzheimer's Disease Research

In Alzheimer's disease (AD) research, compounds like N-methyl-[11C]2-(4′:-methylaminophenyl)-6-hydroxybenzothiazole ([11C]PIB) have been utilized to identify brain regions with significant increases in amyloid accumulation, indicative of Alzheimer's pathology. A voxel-based analysis method employed by Kemppainen et al. (2006) successfully identified regions with increased [11C]PIB uptake in AD versus healthy control subjects, facilitating a better understanding of amyloid pathology distribution in AD (Kemppainen et al., 2006).

Amyloidosis in Cardiology

Furthermore, Antoni et al. (2013) explored the use of 11C-PIB PET imaging in systemic amyloidosis affecting the heart, demonstrating myocardial amyloid deposits' visualization. This noninvasive imaging test could specifically diagnose cardiac amyloidosis, a differential diagnosis in heart failure associated with high mortality, showcasing the compound's application in cardiological research (Antoni et al., 2013).

Wirkmechanismus

Target of Action

The primary target of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.

Mode of Action

It’s likely that the compound binds to the active site of cdk2, inhibiting its activity and thus disrupting the cell cycle . This can lead to the arrest of cell division and potentially induce apoptosis in cancer cells.

Biochemical Pathways

The biochemical pathways affected by this compound are not fully elucidated. Given its target, it’s likely that it impacts the cell cycle regulation pathways . By inhibiting CDK2, it could disrupt the progression from the G1 phase to the S phase of the cell cycle .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its inhibition of CDK2. This could lead to cell cycle arrest and potentially induce apoptosis in cells with high CDK2 activity, such as cancer cells .

Eigenschaften

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-13-5-2-6-14(11-13)17(20)18-15-7-3-8-16(12-15)19-9-4-10-23(19,21)22/h2-3,5-8,11-12H,4,9-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHAZXEHRHULQRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.